molecular formula C17H20N2O5S2 B2675417 (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 1007027-09-9

(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2675417
CAS No.: 1007027-09-9
M. Wt: 396.48
InChI Key: NVNGCRRYQYZIJT-ISLYRVAYSA-N
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Description

(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a benzylsulfonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzylsulfonyl group and the ethyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential for treating various diseases, pending further research.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzylsulfonyl-containing molecules. These compounds share structural features but may differ in their specific functional groups and overall activity.

Uniqueness

What sets (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest for further study.

Properties

IUPAC Name

ethyl 2-(2-benzylsulfonylacetyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-4-24-16(21)15-12(2)19(3)17(25-15)18-14(20)11-26(22,23)10-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNGCRRYQYZIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)CS(=O)(=O)CC2=CC=CC=C2)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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